1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine
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Overview
Description
1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitro-oxadiazolyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The methoxyphenyl group is introduced via nucleophilic aromatic substitution reactions, where a suitable methoxy-substituted benzene derivative reacts with the piperazine core.
Oxadiazole Formation: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Final Assembly: The nitro group and pyridinyl moiety are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Chemical Biology: Employed in the design of fluorescent probes for imaging and sensing applications.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting the function of enzymes involved in critical biological pathways . This can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Similar piperazine core but with a chlorobenzhydryl group instead of the methoxyphenyl group.
1-(2-Methoxyphenyl)piperazine: Similar structure but with a methoxy group at a different position on the phenyl ring.
1-Phenylpiperazine: Lacks the methoxy and nitro-oxadiazolyl-pyridinyl substituents.
Uniqueness
1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro-oxadiazolyl-pyridinyl moiety, in particular, enhances its potential as a multifunctional agent in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-33-20-7-5-19(6-8-20)28-11-13-29(14-12-28)21-9-4-17(15-22(21)30(31)32)23-26-24(34-27-23)18-3-2-10-25-16-18/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVVAKXPYUAAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CN=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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